Welcome to the BenchChem Online Store!
molecular formula C18H23NO2 B8334982 N-(3,4-dimethoxybenzyl)-2-(3-methylphenyl) ethylamine

N-(3,4-dimethoxybenzyl)-2-(3-methylphenyl) ethylamine

Cat. No. B8334982
M. Wt: 285.4 g/mol
InChI Key: NPXSFIYEIWITEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04956371

Procedure details

A solution of methyl 3,4-dimethoxyphenylacetate (18.5 g, 0.088 mole) and 2-(3-methylphenyl) ethylamine was heated at 180° for 1 h. The crude amide was dissolved in 50 ml of methanol and precipitated as fine needles with 150 ml of hexane to give the title compound (20.4 g, 74%). The mother liquor deposited more material which was recrystallized from toluene (charcoal) to give an additional 4.7 g (17%) of amide. The total yield of N-(3,4-dimethoxyphenylacetyl)-2-(3-methylphenyl) ethylamine, mp 101-102°, was 91%.
Quantity
18.5 g
Type
reactant
Reaction Step One
Name
2-(3-methylphenyl) ethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11]C(OC)=O)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[CH3:16][C:17]1[CH:18]=[C:19]([CH2:23][CH2:24][NH2:25])[CH:20]=[CH:21][CH:22]=1>CO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][C:8]=1[O:9][CH3:10])[CH2:11][NH:25][CH2:24][CH2:23][C:19]1[CH:20]=[CH:21][CH:22]=[C:17]([CH3:16])[CH:18]=1

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CC(=O)OC
Name
2-(3-methylphenyl) ethylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=CC1)CCN
Step Two
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated as fine needles with 150 ml of hexane

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(CNCCC2=CC(=CC=C2)C)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 20.4 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.